Cas no 64-18-6 (Formic acid)

Formic acid structure
Formic acid structure
Formic acid
64-18-6
CH2O2
46.02
MFCD00003274
33812
24845922

Formic acid Properties

Names and Identifiers

    • Formic acid
    • ALDEHYDE C1
    • FORMALDE-FRESH
    • FORMALDE-FRESH SOLUTION
    • FORMALDEHYDE
    • FORMALDEHYDE DEVELOPING SOLUTION
    • FORMALDEHYDE SOLUTION
    • FORMALDEHYDI
    • FORMALIN
    • FORMALIN NEUTRAL BUFFER
    • FORMALIN NEUTRAL SODIUM SALT
    • FORMIC ALDEHYDE
    • FORMOL
    • METHANAL
    • METHANONE
    • Formate Anhydrous
    • Formate
    • Formic Acid [for LC-MS]
    • Formic acid anhydrous
    • Add-F
    • Amasil
    • Bilorin
    • BUFFERED
    • CARSON-MILLON
    • CARSONS
    • formic
    • Formira
    • HCOOH
    • MORBICID
    • Myrmicyl
    • NEUTRAL
    • NEUTRAL BUFFERED
    • Methanoic acid
    • Formic Acid (abt. 99%)
    • Formic acid, Methanoic acid MDL
    • Formic acid solution
    • fomicalcd
    • Formisoton
    • Formic acid, >=95%, FCC, FG
    • Formic Acid, water less than 1% by KF
    • CCRIS 6039
    • Formic acid, LC/MS Grade
    • SY078334
    • Formic acid, natural
    • F1908-0082
    • NCGC00248718-01
    • Formic acid, SAJ first grade, 88.0-89.5%
    • Formic acid, ACS reagent, >=96%
    • Sybest
    • MFCD00003297
    • FORMIC ACID [MART.]
    • FORMIC ACID [FHFI]
    • RCRA waste number U123
    • FORMIC ACID (EMA EPAR VETERINARY)
    • BP-21436
    • DB01942
    • BCP23013
    • C1 acid
    • formylate
    • FORMIC ACID [HSDB]
    • Wonderbond Hardener M 600L
    • RCRA waste no. U123
    • Ameisensaeure
    • ProvitaHoofsure Endurance
    • Formic acid, p.a., ACS reagent, 98.0-100.0%
    • 82069-14-5
    • methoic acid
    • Formic acid, ACS reagent, 88-91%
    • FORMIC ACID [EP MONOGRAPH]
    • STL264243
    • Formic acid Solution in Water, 100ug/mL
    • Formic acid, puriss., meets analytical specifications of DAC, FCC, 98.0-100%
    • Formic acid, p.a., 85%
    • Formic acid, United States Pharmacopeia (USP) Reference Standard
    • Formic acid, AR, >=98%
    • Ameisensaeure [German]
    • Formic acid (natural)
    • Kwas metaniowy
    • CHEMBL116736
    • Formic acid, purum, >=85%
    • 1ST000744-100W
    • C20:3
    • Formic acid-D2, 95 wt% solution in D2O
    • FORMIC ACID (MART.)
    • F0513
    • FEMA No 2487
    • Provita Hoofsure Endurance XL
    • Formic acid, technical grade, 85%
    • Kwas metaniowy [Polish]
    • DB-029851
    • USEPA/OPP Pesticide Code: 214900
    • FORMICUM ACIDUM [HPUS]
    • DTXSID30180329
    • Acide formique [French]
    • Formic acid, Vetec(TM) reagent grade, 95%
    • Formic acid, AR, >=90%
    • FORMIC ACID [EMA EPAR VETERINARY]
    • UN1779
    • EPA Pesticide Chemical Code 214900
    • DTXSID2024115
    • Acido formico [Italian]
    • Formic acid, LR, >=85%
    • Q27110013
    • Acide formique
    • Formic acid, ACS reagent, >=96.0%
    • Kyselina mravenci [Czech]
    • MFCD00037363
    • UNII-0YIW783RG1
    • VARROMED COMPONENT FORMIC ACID
    • Formic acid, 95-97%
    • HCO2H
    • E236
    • Provita Hoofsure Endurance Express
    • FORMIC ACID [USP-RS]
    • Formic acid, puriss. p.a., ACS reagent, reag. Ph. Eur., >=98%
    • FORMIC ACID [VANDF]
    • CHEBI:191874
    • FORMIC ACID (USP-RS)
    • Formic acid, JIS special grade, >=98.0%
    • AI3-24237
    • EC 200-579-1
    • HSDB 1646
    • J-521387
    • FORMIC ACID (EP MONOGRAPH)
    • Formic acid, reagent grade, >=95%
    • Mierenzuur
    • forrnic acid
    • AKOS000269044
    • Formic acid 1000 microg/mL in Acetonitrile
    • Collo-didax
    • FORMIC ACID [FCC]
    • Methanoic acid monomer
    • aminate
    • 64-18-6
    • Pleo Form
    • Z104475998
    • FORMIC ACID COMPONENT OF VARROMED
    • Acidum formicum
    • CS0117
    • Hydrogen carboxylic acid
    • NS00120341
    • Formylic acid
    • EINECS 200-579-1
    • Formic Acid Ampoules (LCMS Grade)
    • CHEBI:30751
    • Ameisensaure
    • bmse000203
    • NS00008563
    • C00058
    • CHEBI:36036
    • Kyselina mravenci
    • Formic acid [UN1779] [Corrosive]
    • FEMA No. 2487
    • FORMIC ACID [WHO-DD]
    • Formic acid, LR, >=98%
    • InChI=1/CH2O2/c2-1-3/h1H,(H,2,3
    • CCG-266004
    • H-COOH
    • FORMIC ACID [MI]
    • A834666
    • methanoate
    • Formicum acidum
    • Formic Acid, 85%
    • Formic Acid, ACS Grade
    • Q161233
    • Provita Konquest
    • Collo-bueglatt
    • Aminic acid
    • Mierenzuur [Dutch]
    • Formic-D acid ( in H2O) >98.0 Atom % D
    • 0YIW783RG1
    • UN 1779
    • DTXCID904115
    • hydrogen carboxylate
    • F0654
    • Acido formico
    • Formic Acid, 97+%
    • Formate standard for IC, 1.000 g/L in H2O, analytical standard
    • carboxy
    • +Expand
    • MFCD00003274
    • BDAGIHXWWSANSR-UHFFFAOYSA-N
    • 1S/CH2O2/c2-1-3/h1H,(H,2,3)
    • C(=O)O
    • 1209246

Computed Properties

  • 46.00550
  • 1
  • 2
  • 0
  • 46.005479
  • 3
  • 10.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.2
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 0.33670
  • 37.30000
  • 4241
  • n20/D 1.370(lit.)
  • MISCIBLE
  • 100-101 °C(lit.)
  • 8.2-8.4 °C (lit.)
  • 44.8 mmHg ( 20 °C)
  • Fahrenheit: 120.2 ° f
    Celsius: 49 ° c
  • 2487 | FORMIC ACID
  • H2O: soluble1g/10 mL, clear, colorless
  • 1.0 M in H2O
  • Colorless transparent fuming liquid with strong irritating sour taste. [1]
  • 2.2 (10g/l, H2O, 20℃)
  • Stable. Substances to be avoided include strong bases, strong oxidizing agents and powdered metals, furfuryl alcohol. Combustible. Hygroscopic. Pressure may build up in tightly closed bottles, so bottles should be opened carefully and vented periodically.
  • It is miscible with water, insoluble in hydrocarbons, miscible in ethanol, ether, and soluble in benzene. [16]
  • Hygroscopic
  • 3.75(at 20℃)
  • 1.22 g/mL at 25 °C(lit.)
  • 11.05 eV

Formic acid Security Information

  • GHS05 GHS05
  • LQ4900000
  • 1
  • 8
  • S36/37-S45-S26-S23-S36/37/39
  • II
  • II
  • R35
  • 8
  • C C
  • UN 1198 3/PG 3
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • room temp
  • II
  • 10-35
  • Danger
  • Yes
  • LD50 in mice (mg/kg): 1100 orally; 145 i.v. (Malorny)
  • 12-38%(V)
  • 8
  • 10

Formic acid Customs Data

  • 2915110000
  • China Customs Code:

    2915110000

Formic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1S:H2O, pH 7
Reference
Enzymatic electrosynthesis of glycine from CO2 and NH3
By Wu, Ranran et al, Angewandte Chemie, 2023, 62(14), e202218387

Synthetic Circuit 2

Reaction Conditions
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
Reference
One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes
By Schwiedernoch, Renate et al, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

Synthetic Circuit 3

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Circuit 4

Reaction Conditions
1.1R:H2SO4, 24 h, rt
Reference
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

Synthetic Circuit 5

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Circuit 6

Reaction Conditions
1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C
Reference
Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid
By Miah, Tanvir et al, ChemPhysChem, 2023, 24(7), e202200589

Synthetic Circuit 7

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 8

Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Circuit 9

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Circuit 10

Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Circuit 11

Reaction Conditions
1.1R:KOH, C:Cu, S:H2O, 4 h
Reference
A versatile single-copper-atom electrocatalyst for biomass valorization
By Zhou, Yongfang et al, Applied Catalysis, 2023, 324, 122218

Synthetic Circuit 12

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Circuit 13

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Circuit 14

Reaction Conditions
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Reference
Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization
By Hu, Yuzhen et al, Catalysis Communications, 2022, 172, 106532

Synthetic Circuit 15

Reaction Conditions
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Reference
Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment
By Ding, Yan et al, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Synthetic Circuit 16

Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Circuit 17

Reaction Conditions
1.1R:KOH, S:H2O, S:PhMe
1.2R:HCl, S:H2O, neutralized
Reference
A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde
By Huang, Hongling et al, Angewandte Chemie, 2023, 62(4), e202216321

Synthetic Circuit 18

Reaction Conditions
1.1C:Pt, C:Bi, rt
Reference
PtBi on carbon cloth as efficient flexible electrode for electro-oxidation of liquid fuels
By Ning, Xiaomei et al, Journal of Electroanalytical Chemistry, 2022, 904, 115958

Synthetic Circuit 19

Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids
By Lu, Ting et al, Fuel Processing Technology, 2022, 238, 107493

Synthetic Circuit 20

Reaction Conditions
1.1R:Et4N iodide, S:DMF, 10 h, 0°C
1.2R:HCl, S:H2O, acidify
Reference
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
By Zhao, Zhiwei et al, Angewandte Chemie, 2023, 62(3), e202214710

Synthetic Circuit 21

Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Circuit 22

Reaction Conditions
1.1R:H2O2, C:Cu, S:H2O, 20 min, 160°C
Reference
Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts
By Zhang, Qiaozhi et al, Green Chemistry, 2022, 24(17), 6657-6670

Synthetic Circuit 23

Reaction Conditions
1.1R:Cs2CO3, C:Cu, S:66796-30-3, S:H2O, S:Me2CHOH, 15 h, rt
Reference
Adjacent Copper Single Atoms Promote C-C Coupling in Electrochemical CO2 Reduction for the Efficient Conversion of Ethanol
By Xia, Wei et al, Journal of the American Chemical Society, 2023, 145(31), 17253-17264

Synthetic Circuit 24

Reaction Conditions
Reference
1-(2-Hydroxy-3-methoxypropyl)-2-(arylazo)imidazoles
Salwinska, Ewa; Suwinski, Jerzy, Polish Journal of Chemistry, 1981, 55(7-8), 1677-9

Formic acid Raw materials

Formic acid Preparation Products

Formic acid Related Literature